

A Comprehensive Toxicological Profile of 2-Aminobiphenyl and Its Salts

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Aminobiphenyl hydrochloride*

Cat. No.: B1276960

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobiphenyl (2-ABP), a biphenyl derivative with the chemical formula $C_{12}H_{11}N$, and its salts are compounds of significant interest in various industrial applications. However, their potential toxicological effects warrant a thorough understanding to ensure safe handling and to assess their risk to human health. This technical guide provides an in-depth overview of the current toxicological data on 2-Aminobiphenyl and its salts, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Acute Toxicity

The acute toxicity of 2-Aminobiphenyl is primarily characterized by oral ingestion. The median lethal dose (LD50) has been established in rodent models.

Table 1: Acute Toxicity of 2-Aminobiphenyl

Parameter	Value	Species	Route	Reference
LD50	2340 mg/kg	Rat	Oral	[1] [2]
LD50	1020 mg/kg	Rabbit	Oral	[3] [4]

Genotoxicity

In vitro studies have demonstrated that 2-Aminobiphenyl possesses genotoxic potential, capable of inducing gene mutations and chromosomal damage.

Table 2: Genotoxicity of 2-Aminobiphenyl

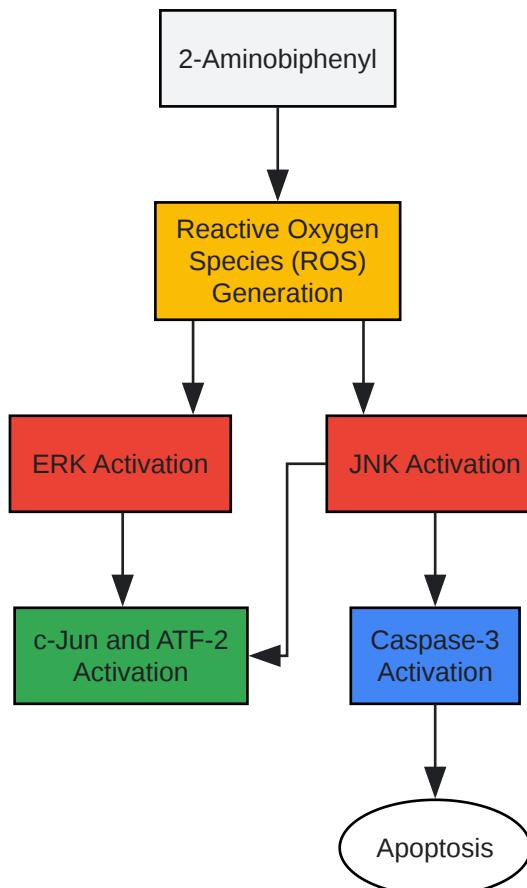
Assay	System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium (some strains)	With S9	Positive	[1]
Mouse Lymphoma Cell Mutagenesis Assay	L5178Y mouse lymphoma cells	With S9	Positive	[5]
Chromosome Aberrations	Chinese Hamster Ovary (CHO) cells	With S9	Positive	[1][5]
Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) cells	Not specified	Negative	[5]

Carcinogenicity

2-Aminobiphenyl is classified as a suspected human carcinogen. Long-term animal studies, particularly with its hydrochloride salt, have provided evidence of its carcinogenic potential.

Table 3: Carcinogenicity of **2-Aminobiphenyl Hydrochloride**

Species	Sex	Route	Exposure	Findings	Reference
B6C3F1 Mice	Female	Oral (feed)	103 weeks	Increased incidence of hemangiosarcomas	[1] [5]
B6C3F1 Mice	Male	Oral (feed)	103 weeks	Equivocal evidence of carcinogenicity	[1]
F344/N Rats	Male & Female	Oral (feed)	103 weeks	No evidence of carcinogenicity	[1] [5]


Reproductive and Developmental Toxicity

A comprehensive search of the available scientific literature did not yield specific quantitative data from reproductive or developmental toxicity studies on 2-Aminobiphenyl or its salts. Standardized guideline studies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are necessary to fully characterize the potential reproductive and developmental hazards of this compound.

Signaling Pathways of Toxicity

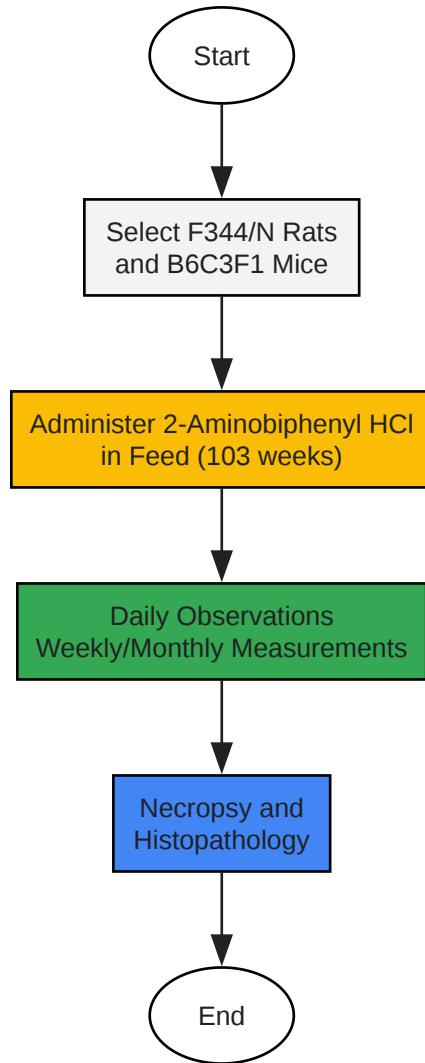
Research indicates that 2-Aminobiphenyl can induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the subsequent activation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically the JNK and ERK pathways.

Signaling Pathway of 2-Aminobiphenyl-Induced Apoptosis

[Click to download full resolution via product page](#)

Caption: 2-Aminobiphenyl induces apoptosis via ROS-mediated activation of JNK/ERK pathways.

Experimental Protocols


NTP Carcinogenesis Bioassay (Feed Study)

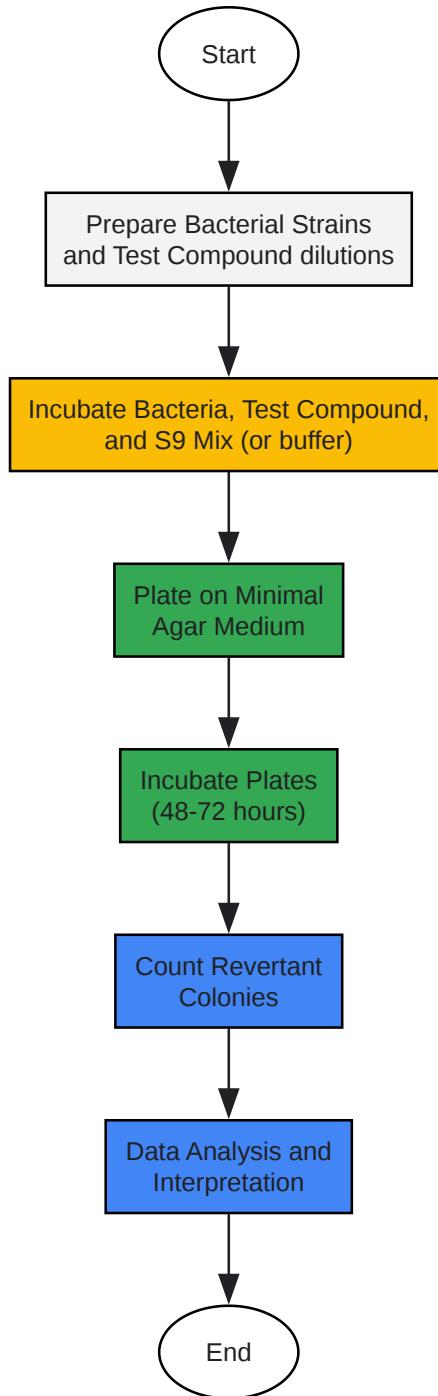
This protocol summarizes the methodology used in the National Toxicology Program (NTP) carcinogenesis bioassay of 2-biphenylamine hydrochloride.[\[1\]](#)

- Test Substance: 2-Biphenylamine hydrochloride (a more purified form of 2-aminobiphenyl).

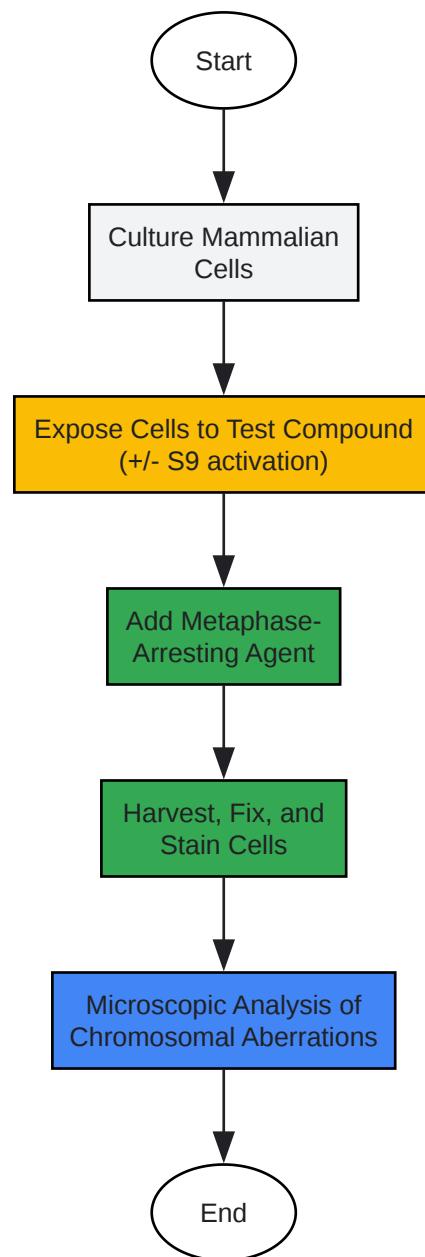
- Animal Species: F344/N rats and B6C3F1 mice of both sexes.
- Administration: The test substance was mixed into the standard diet at concentrations of 1,000 or 3,000 ppm.
- Duration: The animals were fed the diets for 103 weeks.
- Observations: Animals were observed twice daily for mortality and morbidity. Body weights and feed consumption were recorded weekly for the first 13 weeks and then monthly.
- Pathology: At the end of the study, all animals underwent a complete necropsy. Tissues from all major organs were collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.

NTP Carcinogenesis Bioassay Workflow

[Click to download full resolution via product page](#)


Caption: Workflow for the NTP Carcinogenesis Bioassay.

In Vitro Bacterial Reverse Mutation Assay (Ames Test)


This assay evaluates the mutagenic potential of a substance to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.

- **Bacterial Strains:** Histidine-dependent strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-dependent strain of *E. coli* (e.g., WP2 uvrA) are used.
- **Metabolic Activation:** The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[\[1\]](#)
- **Procedure:** The test substance, at various concentrations, is incubated with the bacterial culture and the S9 mix (or buffer). This mixture is then plated on a minimal agar medium lacking the specific amino acid required by the bacterial strain.
- **Evaluation:** After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[\[1\]](#)

Ames Test Experimental Workflow

In Vitro Chromosomal Aberration Test Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. The micronucleus test—most widely used *in vivo* genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. nucro-technics.com [nucro-technics.com]
- To cite this document: BenchChem. [A Comprehensive Toxicological Profile of 2-Aminobiphenyl and Its Salts]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276960#toxicological-data-of-2-aminobiphenyl-and-its-salts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com